![molecular formula C18H16ClN5O B2365273 1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097916-25-9](/img/structure/B2365273.png)
1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
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Description
1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Scientific Research Applications
Urea Derivatives in Drug Design
The hydrogen binding capabilities of ureas, such as 1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, make them pivotal in drug design due to their broad range of bioactivities. Ureas are incorporated into small molecules to modulate selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Various urea derivatives have been identified as modulators for biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes such as HDAC, PRMT, or DOT1L, underscoring the significance of the urea moiety in medicinal chemistry (Jagtap et al., 2017).
Urea Biosensors
Urea, including derivatives like 1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, finds applications in biosensors designed for detecting and quantifying urea concentration. Given that urea is a critical end product of nitrogen metabolism in humans and its concentration levels are indicative of various health conditions, urea biosensors play a crucial role in healthcare. The use of enzyme urease as a bioreceptor element in urea biosensors highlights the compound's importance across several fields including healthcare, fishery, dairy, and agriculture (Botewad et al., 2021).
Urease Inhibitors in Medical Treatments
Research on urease inhibitors, including derivatives of 1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, has pointed to their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These compounds, by inhibiting the enzyme urease that catalyzes the hydrolysis of urea, offer a pathway to treat such infections, highlighting the therapeutic potential of urea derivatives in medical applications (Kosikowska & Berlicki, 2011).
Slow Release Fertilizers
The compound ureaform, a derivative from urea chemistry, serves as a slow-release fertilizer by providing nitrogen to crops over time. This application underscores the utility of urea derivatives in agriculture, enhancing crop yield and supporting sustainable farming practices. The mechanism of action relies on the microbial activity in soil, which governs the rate of nitrogen release from the fertilizer, demonstrating the intersection of urea chemistry with agricultural science (Alexander & Helm, 1990).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O/c19-15-3-1-13(2-4-15)11-23-18(25)24-12-16-17(22-10-9-21-16)14-5-7-20-8-6-14/h1-10H,11-12H2,(H2,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFWWWJWUFFQEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea |
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